molecular formula C6H2BrF4N B569395 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine CAS No. 1156542-30-1

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B569395
CAS No.: 1156542-30-1
M. Wt: 243.987
InChI Key: CFKUMEAWTPZERA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl functional groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 5-fluoro-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

    Electrophilic Aromatic Substitution: The fluorine and trifluoromethyl groups can direct electrophiles to specific positions on the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+) in acidic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Palladium-Catalyzed Coupling: Formation of biaryl compounds.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other electrophile-substituted pyridines.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is largely dependent on its reactivity and interaction with other molecules. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its electrophilic character, making it a suitable candidate for various substitution and coupling reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoropyridine: Similar structure but lacks the trifluoromethyl group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atom.

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the fluorine atom.

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various applications.

Biological Activity

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique electronic properties and biological activities. The presence of a trifluoromethyl group, along with bromine and fluorine substitutions, significantly influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, highlighting its interactions with enzymes, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C_6H_3BrF_4N, with a CAS number of 1156542-30-1. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which can affect its biological interactions.

Enzyme Interactions

Research indicates that this compound exhibits significant inhibitory effects on cytochrome P450 enzymes, crucial for drug metabolism. These enzymes are responsible for the biotransformation of various xenobiotics and endogenous compounds. The inhibition occurs through binding to the active sites of these enzymes, potentially leading to altered metabolic processes and drug-drug interactions .

Table 1: Cytochrome P450 Inhibition by this compound

Enzyme TypeIC50 (µM)Mechanism of Action
CYP1A27.0Competitive Inhibition
CYP3A412.5Non-competitive Inhibition
CYP2D615.0Mixed Inhibition

Cellular Signaling and Gene Expression

In addition to enzyme inhibition, studies have shown that this compound can influence cellular signaling pathways related to oxidative stress and apoptosis. It may modulate gene expression profiles associated with these pathways, suggesting potential roles in cancer therapy and other therapeutic areas .

Therapeutic Applications

The unique properties of this compound make it a valuable building block in medicinal chemistry. Its ability to inhibit cytochrome P450 enzymes suggests potential applications in drug development, particularly for compounds that require careful modulation of metabolic pathways.

Case Studies

  • Cancer Therapy : A study demonstrated that derivatives of this compound exhibited cytotoxicity in hypopharyngeal tumor cell lines, showing better efficacy than traditional chemotherapeutics like bleomycin .
  • Drug Development : The compound has been utilized in high-throughput screening assays to identify new inhibitors for various therapeutic targets, including IRAK4, which is implicated in inflammatory responses .

Properties

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKUMEAWTPZERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Copper iodide (1.51 g) and potassium fluoride (0.46 g) were subjected to a reduced pressure (1 Ton) using a vacuum pump, and were heated with a heat gun for 20 minutes while stirring slowly. Under the argon atmosphere, 13 ml of N-methylpyrrolidine and 1.13 g of trifluoromethyltrimethylsilane were added at room temperature, and a temperature was elevated to 50° C. over 20 minutes. After further stirring for 1 hour, 2 g of 2-bromo-5-fluoro-4-iodopyridine was added, and the mixture was stirred for 23 hours. After allowing to cool; the reaction solution was poured into a 12% aqueous ammonia solution, and the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.8 g of 2-bromo-5-fluoro-4-trifluoromethylpyridine.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.51 g
Type
catalyst
Reaction Step Five

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